

A Head-to-Head Comparison of BNT162b2 and Other Leading COVID-19 Vaccines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BNTX

Cat. No.: B15619725

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The rapid development of multiple COVID-19 vaccines has been a landmark in scientific achievement. Among the frontrunners, the Pfizer-BioNTech mRNA vaccine, BNT162b2, has seen widespread global use. This guide provides an objective, data-driven comparison of BNT162b2 against other prominent COVID-19 vaccines, including Moderna's mRNA-1273, AstraZeneca's ChAdOx1 nCoV-19, and Johnson & Johnson's Ad26.COV2.S. The comparison focuses on key performance indicators such as efficacy, immunogenicity, and safety, supported by experimental data and detailed methodologies.

Performance Data Summary

The following tables summarize key quantitative data from comparative studies, offering a clear overview of the relative performance of BNT162b2 and its alternatives.

Table 1: Vaccine Efficacy

Vaccine Platform	Vaccine Name (Manufacturer)	Efficacy against Symptomatic COVID-19 (Pivotal Trials)	Comparative Effectiveness against Infection (Real-world)	Comparative Effectiveness against Hospitalization (Real-world)
mRNA	BNT162b2 (Pfizer-BioNTech)	95% [1] [2]	Lower risk compared to ChAdOx1. [3] [4]	Lower risk compared to ChAdOx1. [3] [5] Higher than Ad26.COV2.S. [6]
mRNA	mRNA-1273 (Moderna)	94.1% [1] [7]	Higher than BNT162b2 in some studies. [8] [9] [10] [11] [12]	Higher than BNT162b2 in some studies. [6] [8] [10] [11]
Adenoviral Vector	ChAdOx1 nCoV-19 (AstraZeneca)	70.4% [3]	Higher risk of infection compared to BNT162b2. [3] [4]	Higher risk of hospitalization compared to BNT162b2. [3] [5]
Adenoviral Vector	Ad26.COV2.S (Johnson & Johnson)	66.9% [3]	No significant difference detected in some real-world studies compared to BNT162b2. [13] [14] [15]	No significant difference detected in some real-world studies compared to BNT162b2. [13] [14] [15]

Table 2: Immunogenicity

Vaccine Platform	Vaccine Name (Manufacturer)	Neutralizing Antibody Titer Comparison	T-Cell Response Comparison
mRNA	BNT162b2 (Pfizer-BioNTech)	Generally higher than adenoviral vector vaccines.[16] Slightly lower than mRNA-1273 in some studies. [16]	Induces robust CD4+ and CD8+ T-cell responses.[16] SARS-CoV-2-specific CD3+/CD4+ T-helper cell responses were notably higher in recipients of the Pfizer-BioNTech vaccine compared to non-Pfizer-BioNTech vaccines.[17]
mRNA	mRNA-1273 (Moderna)	Consistently high, often slightly higher than BNT162b2.[16] [18][19]	Induces strong and durable CD4+ and CD8+ T-cell responses.[16]
Adenoviral Vector	ChAdOx1 nCoV-19 (AstraZeneca)	Lower than mRNA vaccines.[19][20]	Elicits a potent T-cell response.[16]
Adenoviral Vector	Ad26.COV2.S (Johnson & Johnson)	Lower initial response compared to mRNA vaccines, but may increase over time. [18]	Memory CD8+ T cell frequencies and response rates were similar between mRNA-1273, BNT162b2, and Ad26.COV2.S immunizations.[16]

Table 3: Safety and Reactogenicity

Vaccine Platform	Vaccine Name (Manufacturer)	Common Local Reactions	Common Systemic Reactions
mRNA	BNT162b2 (Pfizer-BioNTech)	Injection site pain. [21]	Fatigue, headache, muscle pain, fever. [21]
mRNA	mRNA-1273 (Moderna)	Injection site pain. [21]	Fatigue, headache, muscle pain, fever (Rates may be slightly higher than BNT162b2). [21]
Adenoviral Vector	ChAdOx1 nCoV-19 (AstraZeneca)	Injection site tenderness and pain. [21]	Fatigue, headache, muscle ache. [21]
Adenoviral Vector	Ad26.COV2.S (Johnson & Johnson)	Injection site pain.	Headache, fatigue, muscle pain.

Note: The frequency of vaccine-related serious adverse events for all listed vaccines is low.[\[21\]](#)

Key Experimental Methodologies

Neutralizing Antibody Assays

1. Pseudovirus Neutralization Assay (pVNA)

This assay is a common method to quantify neutralizing antibodies in a Biosafety Level 2 (BSL-2) laboratory. It utilizes a replication-incompetent virus (e.g., lentivirus) that has been modified to express the SARS-CoV-2 spike protein on its surface and carries a reporter gene (e.g., luciferase or GFP).

Experimental Protocol:

- Cell Seeding: Seed HEK293T cells engineered to express the human ACE2 receptor (HEK293T-hACE2) in 96-well plates.[\[3\]](#)
- Serum Dilution: Prepare serial dilutions of the heat-inactivated serum samples from vaccinated individuals.

- Neutralization Reaction: Incubate the diluted serum with a fixed amount of SARS-CoV-2 pseudovirus for 1 hour at 37°C to allow antibodies to bind to the spike protein.[\[4\]](#)
- Infection: Add the serum-virus mixture to the HEK293T-hACE2 cells.
- Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.[\[4\]](#)
- Readout: Measure the reporter gene expression (e.g., luminescence for luciferase). The reduction in reporter signal in the presence of serum compared to the virus-only control indicates neutralization.
- Data Analysis: Calculate the 50% inhibitory concentration (IC50) titer, which is the serum dilution that neutralizes 50% of the pseudovirus.

2. Plaque Reduction Neutralization Test (PRNT)

Considered the gold standard for measuring neutralizing antibodies, the PRNT assesses the ability of antibodies to inhibit the formation of viral plaques in a cell monolayer.[\[8\]](#) This assay requires a Biosafety Level 3 (BSL-3) facility as it uses live SARS-CoV-2.

Experimental Protocol:

- Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero E6) in 6- or 12-well plates.
- Serum Dilution: Prepare serial dilutions of the serum samples.
- Virus-Serum Incubation: Mix the diluted serum with a standardized amount of live SARS-CoV-2 and incubate for 1 hour at 37°C.
- Infection: Inoculate the cell monolayers with the virus-serum mixtures.
- Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells.
- Incubation: Incubate the plates for several days to allow for plaque formation.

- **Plaque Visualization:** Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
- **Titer Calculation:** The PRNT50 titer is the reciprocal of the highest serum dilution that results in a 50% reduction in the number of plaques compared to the control (virus without serum).
[9]

T-Cell Response Assays

1. Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells (e.g., IFN- γ) in response to specific antigens.

Experimental Protocol:

- **Plate Coating:** Coat a 96-well PVDF membrane plate with an anti-cytokine capture antibody (e.g., anti-IFN- γ).
- **Cell Isolation:** Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the blood of vaccinated individuals.
- **Stimulation:** Add PBMCs to the wells along with SARS-CoV-2 spike protein-derived peptide pools. Include a negative control (no peptide) and a positive control (mitogen).
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator, allowing T-cells to activate and secrete cytokines.
- **Detection:** Wash the cells and add a biotinylated anti-cytokine detection antibody.
- **Enzyme Conjugation:** Add a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
- **Substrate Addition:** Add a substrate that precipitates upon enzymatic action, forming a spot at the location of each cytokine-secreting cell.
- **Spot Counting:** Count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.

2. Intracellular Cytokine Staining (ICS) with Flow Cytometry

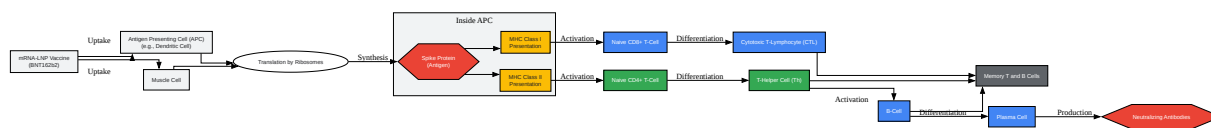
ICS allows for the characterization of cytokine-producing T-cells at a single-cell level, providing information on the phenotype of the responding cells (e.g., CD4+ or CD8+).

Experimental Protocol:

- **PBMC Stimulation:** Stimulate PBMCs with SARS-CoV-2 peptide pools for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.
- **Surface Staining:** Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8).
- **Fixation and Permeabilization:** Fix the cells and permeabilize the cell membrane to allow antibodies to access intracellular proteins.
- **Intracellular Staining:** Stain the cells with fluorescently labeled antibodies against the cytokines of interest (e.g., IFN- γ , TNF- α , IL-2).
- **Data Acquisition:** Acquire data using a flow cytometer.
- **Data Analysis:** Analyze the data to determine the percentage of CD4+ and CD8+ T-cells that produce specific cytokines in response to the spike peptides.

Visualizing the Mechanisms

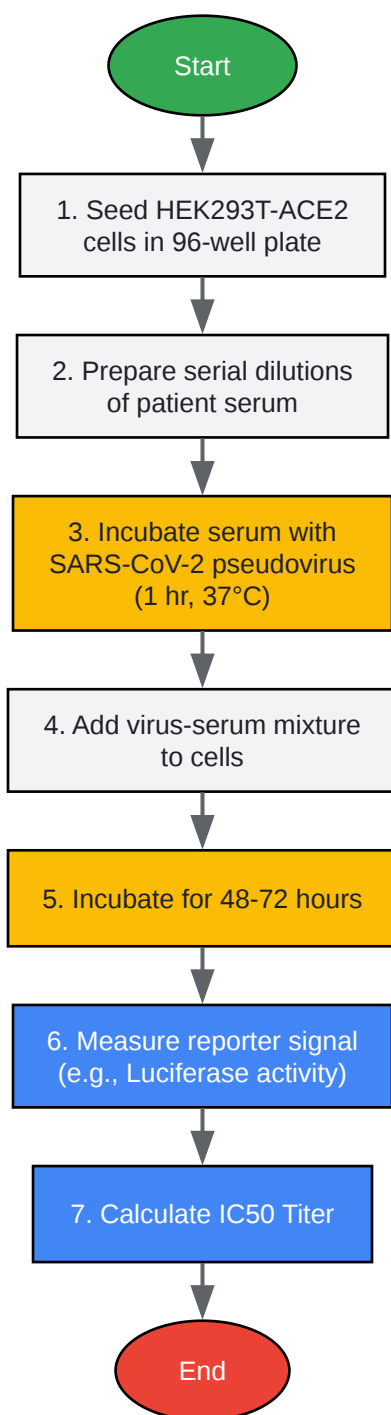
Immune Response Signaling Pathway for mRNA Vaccines



[Click to download full resolution via product page](#)

Caption: Immune pathway of mRNA vaccines like BNT162b2.

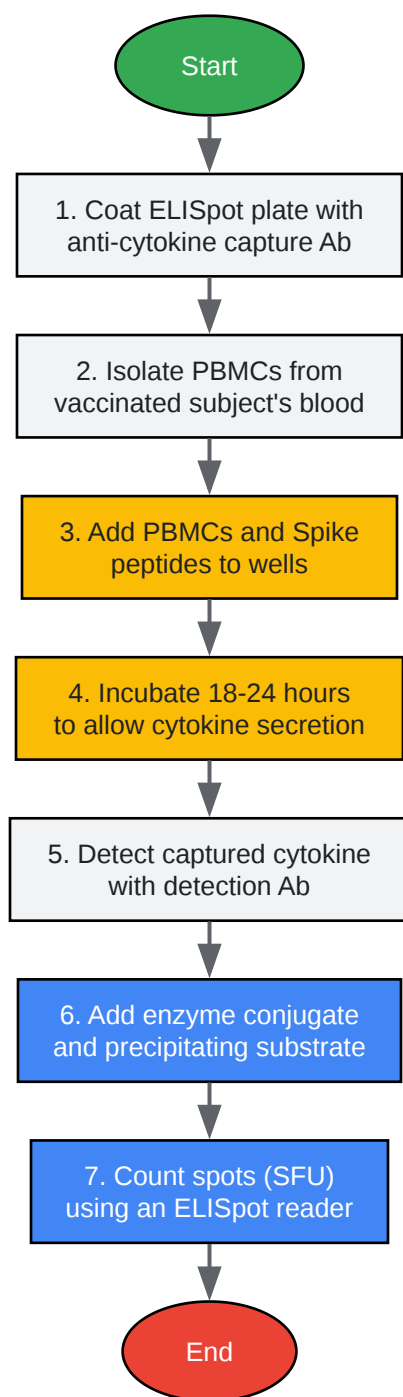
Experimental Workflow for Pseudovirus Neutralization Assay



[Click to download full resolution via product page](#)

Caption: Workflow of a pseudovirus neutralization assay.

Experimental Workflow for ELISpot T-Cell Assay



[Click to download full resolution via product page](#)

Caption: Workflow of an ELISpot T-cell assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 pseudovirus neutralization assay. [bio-protocol.org]
- 4. Understanding COVID-19: How mRNA Vaccines Work | Yale School of Medicine [medicine.yale.edu]
- 5. T Cell Response following Anti-COVID-19 BNT162b2 Vaccination Is Maintained against the SARS-CoV-2 Omicron B.1.1.529 Variant of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viral vector vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genemedi.net [genemedi.net]
- 11. protocols.io [protocols.io]
- 12. Understanding COVID-19 mRNA Vaccines [genome.gov]
- 13. A systems immunology study comparing innate and adaptive immune responses in adults to COVID-19 mRNA and adenovirus vectored vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenoviral Vector-Based Vaccine Platform for COVID-19: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ELISPOT assay of the SARS-CoV-2 specific T cells immune response | Gerasimova | Acta Biomedica Scientifica [actabiomedica.ru]
- 16. Frontiers | Impaired SARS-CoV-2 specific T-cell response in patients with severe COVID-19 [frontiersin.org]
- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 18. journals.asm.org [journals.asm.org]
- 19. An adjusted ELISpot-based immunoassay for evaluation of SARS-CoV-2-specific T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A first-in-human trial on the safety and immunogenicity of COVID-eVax, a cellular response-skewed DNA vaccine against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of BNT162b2 and Other Leading COVID-19 Vaccines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619725#head-to-head-comparison-of-bnt162b2-and-other-covid-19-vaccines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com